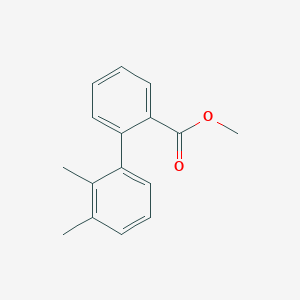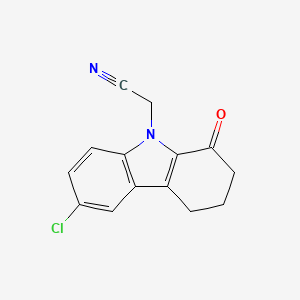
(6-Chloro-1-oxo-1,2,3,4-tetrahydro-9H-carbazol-9-yl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-Chloro-1-oxo-1,2,3,4-tetrahydro-9H-carbazol-9-yl)acetonitrile is a chemical compound that belongs to the carbazole family. Carbazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic electronics, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloro-1-oxo-1,2,3,4-tetrahydro-9H-carbazol-9-yl)acetonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-chloro-1-tetralone with acetonitrile in the presence of a base such as sodium hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
(6-Chloro-1-oxo-1,2,3,4-tetrahydro-9H-carbazol-9-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Halogen substitution reactions can introduce different functional groups at the chloro position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted carbazole derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (6-Chloro-1-oxo-1,2,3,4-tetrahydro-9H-carbazol-9-yl)acetonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound is studied for its potential therapeutic properties. Carbazole derivatives have shown promise in treating various diseases, including cancer, inflammation, and neurological disorders.
Medicine
In medicine, this compound is investigated for its pharmacological activities. It may serve as a lead compound for developing new drugs with improved efficacy and safety profiles.
Industry
In the industrial sector, this compound is used in the production of organic electronic materials. Its electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics.
Mécanisme D'action
The mechanism of action of (6-Chloro-1-oxo-1,2,3,4-tetrahydro-9H-carbazol-9-yl)acetonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Carbazole: The parent compound of the carbazole family, known for its wide range of biological activities.
6-Chlorocarbazole: A closely related compound with similar chemical properties.
1-Oxo-1,2,3,4-tetrahydrocarbazole: Another derivative with comparable structural features.
Uniqueness
(6-Chloro-1-oxo-1,2,3,4-tetrahydro-9H-carbazol-9-yl)acetonitrile is unique due to the presence of both the chloro and acetonitrile functional groups. These groups confer distinct chemical reactivity and biological activity, making the compound valuable for various research and industrial applications.
Propriétés
Numéro CAS |
88732-42-7 |
|---|---|
Formule moléculaire |
C14H11ClN2O |
Poids moléculaire |
258.70 g/mol |
Nom IUPAC |
2-(6-chloro-1-oxo-3,4-dihydro-2H-carbazol-9-yl)acetonitrile |
InChI |
InChI=1S/C14H11ClN2O/c15-9-4-5-12-11(8-9)10-2-1-3-13(18)14(10)17(12)7-6-16/h4-5,8H,1-3,7H2 |
Clé InChI |
CQGOUKTYAPROMT-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C(=O)C1)N(C3=C2C=C(C=C3)Cl)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


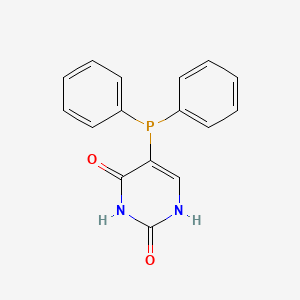
![3-amino-N-[4-chloro-2-(phenylcarbonyl)phenyl]-4-(4-fluorophenyl)-6-(thiophen-2-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B14137472.png)
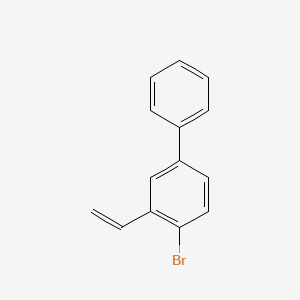
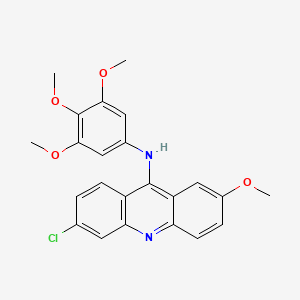
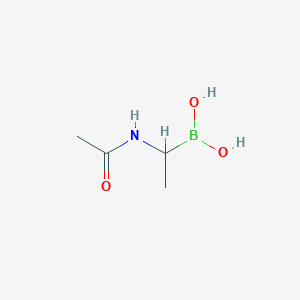
![{2-[3-(2,4-dimethoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}[2-(pyridin-3-yl)piperidin-1-yl]methanone](/img/structure/B14137491.png)
![(Z)-3-(2-Methoxy-phenyl)-N-[1-methyl-2-phenyl-eth-(E)-ylidene-hydrazinocarbonylmethyl]-acrylamide](/img/structure/B14137492.png)
![N-[[6-(1-Methylethyl)-2-(3-pyridinyl)-4-quinolinyl]carbonyl]-D-alanine methyl ester](/img/structure/B14137493.png)
![4-Phenyl-5,6-dihydrobenzo[h]quinazoline](/img/structure/B14137497.png)

![1-[2,6-Bis(bromomethyl)phenyl]-1H-pyrrole](/img/structure/B14137524.png)
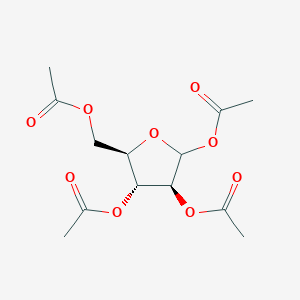
![4-Oxo-4-[4-(4-oxo-3-propyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)piperazin-1-yl]butanoic acid](/img/structure/B14137531.png)
